N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide
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Overview
Description
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a carbazole moiety linked to an indole carboxamide, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the carbazole and indole intermediates. One common method involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with indole-3-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as asymmetric synthesis and catalytic reactions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, demonstrating its utility in organic chemistry.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide
- N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N-(2-phenoxyethyl)amine
Uniqueness
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide stands out due to its combined carbazole and indole moieties, which contribute to its distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and organic synthesis, setting it apart from similar compounds .
Properties
Molecular Formula |
C21H18ClN3O |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O/c22-12-8-9-18-15(10-12)14-5-3-7-19(20(14)24-18)25-21(26)16-11-23-17-6-2-1-4-13(16)17/h1-2,4,6,8-11,19,23-24H,3,5,7H2,(H,25,26) |
InChI Key |
RSPPOKOFEZVSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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